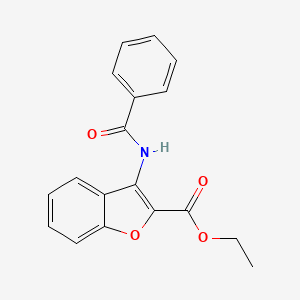

Ethyl 3-benzamido-1-benzofuran-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

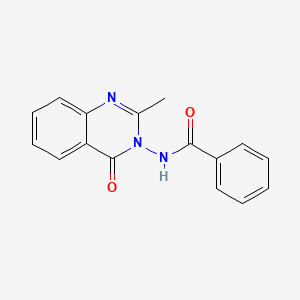

Ethyl 3-benzamido-1-benzofuran-2-carboxylate is a chemical compound with the linear formula C14H15NO5 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

Benzofuran compounds, including Ethyl 3-benzamido-1-benzofuran-2-carboxylate, have been the subject of numerous studies due to their strong biological activities . The synthesis of benzofuran derivatives often involves complex procedures . For example, a method developed by Huang and coworkers involves a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by an oxo-Michael reaction .Molecular Structure Analysis

The molecular structure of Ethyl 3-benzamido-1-benzofuran-2-carboxylate is represented by the linear formula C14H15NO5 . The molecular weight of this compound is 277.279 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives like Ethyl 3-benzamido-1-benzofuran-2-carboxylate are complex and often involve multiple steps . For instance, the method developed by Huang and coworkers involves a Knoevenagel condensation, followed by an oxo-Michael reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-benzamido-1-benzofuran-2-carboxylate include a molecular weight of 277.279 . The compound is in liquid form, with a refractive index of n20/D 1.540 and a density of 1.150 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Anti-Tumor Activity

Benzofuran compounds, including Ethyl 3-benzamido-1-benzofuran-2-carboxylate, have shown strong anti-tumor activities . They have been utilized as potential natural drug lead compounds in the development of anticancer agents .

Antibacterial Properties

Benzofuran derivatives have demonstrated significant antibacterial properties . This makes them valuable in the development of new antibacterial drugs .

Anti-Oxidative Effects

Benzofuran compounds have been found to possess anti-oxidative activities . This property can be harnessed in the development of drugs for diseases caused by oxidative stress .

Anti-Viral Applications

Benzofuran compounds have shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Enzyme Inhibition

Benzofuran derivatives act as efficient enzyme inhibitors . They have been found to inhibit enzymes such as carbonic anhydrase, tyrosinase, topoisomerase I, farnesyl transferase, and LSD1 (lysine specific demethylase 1) .

Pain Management

Benzofuran derivatives have been employed as efficient pain killers . Their unique properties make them useful in the development of new analgesics .

Synthesis of Polymers

Benzofuran derivatives are widely harnessed in the preparation of different polymers, such as polyamides, polyarylates, polybenzimidazoles, and polyesters .

Dye Synthesis

Benzofuran derivatives have found applications in the synthesis of several dyes, including dye-sensitized solar cells and industrial dyes .

Mecanismo De Acción

Target of Action

Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure . The specific interactions and resulting changes would depend on the exact nature of the target and the context in which the compound is acting.

Biochemical Pathways

Given the broad range of biological activities associated with benzofuran compounds, it is likely that multiple pathways are affected . These could potentially include pathways related to cell growth and proliferation (in the case of anti-tumor activity), bacterial growth (in the case of antibacterial activity), oxidative stress responses (in the case of anti-oxidative activity), and viral replication (in the case of anti-viral activity).

Result of Action

The molecular and cellular effects of Ethyl 3-benzamido-1-benzofuran-2-carboxylate’s action would depend on its specific targets and mode of action. Given the range of biological activities associated with benzofuran compounds, these effects could potentially include inhibition of cell growth or proliferation, inhibition of bacterial growth, reduction of oxidative stress, and inhibition of viral replication .

Action Environment

The action, efficacy, and stability of Ethyl 3-benzamido-1-benzofuran-2-carboxylate could potentially be influenced by a variety of environmental factors. These could include factors such as pH, temperature, and the presence of other molecules or ions that could interact with the compound. The compound’s storage temperature is recommended to be 2-8°C , suggesting that it may be sensitive to higher temperatures.

Propiedades

IUPAC Name |

ethyl 3-benzamido-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-2-22-18(21)16-15(13-10-6-7-11-14(13)23-16)19-17(20)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOMHBWLWHPGLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B2457968.png)

![2-(furan-2-yl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2457972.png)

![3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B2457973.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2457974.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2457977.png)

![5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2457978.png)

![[1-(Oxolan-3-yl)piperidin-4-yl]methanamine](/img/structure/B2457980.png)

![2-((2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2457982.png)

![1-Cyclopentyl-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2457986.png)